7-Chloro-4-hydrazinyl-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-hydrazinyl-2-methylquinoline is a chemical compound with the molecular formula C10H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline typically involves the reaction of 7-chloro-4-hydroxy-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydrazinyl-2-methylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into various hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-4-hydrazinyl-2-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential use in the development of anti-cancer and anti-microbial agents.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydrazinyl-2-methylquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-hydroxy-2-methylquinoline
- 7-Chloro-4-amino-2-methylquinoline
- 7-Chloro-4-ethyl-2-methylquinoline
Uniqueness
7-Chloro-4-hydrazinyl-2-methylquinoline is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other similar quinoline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(7-chloro-2-methylquinolin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXSAMCCXSURIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332720 |
Source
|
Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97892-66-5 |
Source
|
Record name | 7-Chloro-4-hydrazinyl-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97892-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.